

# An In-depth Technical Guide on the Discovery and Synthesis of AZD9291 (Osimertinib)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD9291, commercially known as Osimertinib (Tagrisso®), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] Unlike its predecessors, Osimertinib shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by minimizing off-target effects.[3] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of AZD9291.

## **Discovery and Rationale**

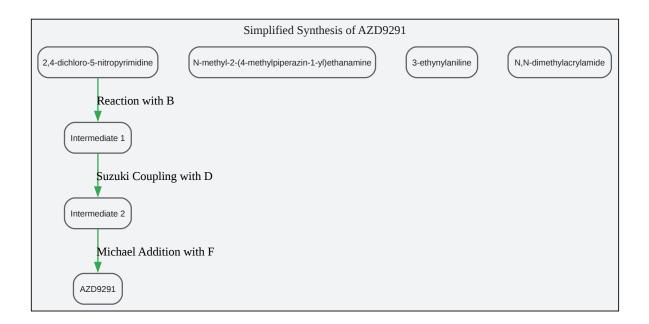
The development of Osimertinib was driven by the clinical need to overcome acquired resistance to first-generation EGFR TKIs like gefitinib and erlotinib.[1] A significant portion of patients who initially respond to these therapies eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene being responsible for approximately 50-60% of cases.[3] This mutation sterically hinders the binding of first-generation inhibitors to the ATP-binding site of the EGFR kinase domain.[3]



The discovery program for AZD9291 aimed to identify a potent, irreversible inhibitor that could form a covalent bond with the Cys797 residue in the ATP-binding site of mutant EGFR, thereby overcoming the resistance conferred by the T790M mutation.[1][3] A key objective was to achieve high selectivity for the T790M mutant and sensitizing mutants (such as exon 19 deletions and L858R) while sparing WT-EGFR to reduce toxicity.[3]

# **Synthesis of AZD9291**

The chemical synthesis of AZD9291 involves a multi-step process. A representative synthetic route is outlined below. The structure of AZD9291 is characterized by a mono-anilino-pyrimidine core.[2]



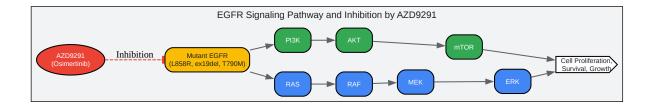
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Caption: A simplified schematic of the key synthetic steps for AZD9291.



## **Mechanism of Action**

Osimertinib is an irreversible inhibitor of EGFR. It selectively binds to and inhibits the kinase activity of sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[3][4] The mechanism involves the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding pocket of the mutant EGFR kinase domain.[1] This irreversible binding blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.[1]



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Caption: AZD9291 inhibits mutant EGFR, blocking downstream signaling pathways.

# **Quantitative Data**

The in vitro potency of AZD9291 was evaluated against various EGFR mutant and wild-type cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) for EGFR phosphorylation.



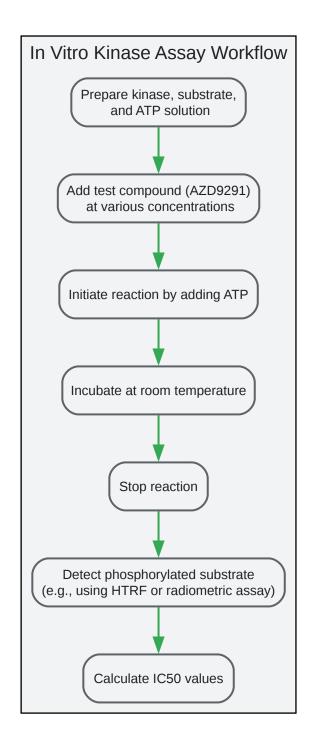
Cell Line	EGFR Mutation Status	AZD9291 IC50 (nM)
PC-9	Exon 19 deletion	13-54
H3255	L858R	13-54
H1975	L858R/T790M	<15
PC-9VanR	Exon 19 deletion/T790M	<15

Data compiled from preclinical studies.[2]

# Experimental Protocols In Vitro Kinase Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.





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Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:



- Reagent Preparation: Prepare a reaction buffer containing the recombinant EGFR kinase, a suitable substrate (e.g., a biotinylated peptide), and cofactors.[5]
- Compound Dilution: Serially dilute AZD9291 in DMSO and then in the reaction buffer to achieve the desired final concentrations.
- Kinase Reaction: In a 96- or 384-well plate, add the kinase and substrate mixture, followed by the diluted compound. Initiate the kinase reaction by adding ATP.[5]
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.[5]
- Detection: Stop the reaction by adding EDTA.[5] The amount of phosphorylated substrate is then quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a radiometric assay that measures the incorporation of radiolabeled phosphate.[5][6]
- Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Cell Proliferation (MTT) Assay**

This protocol measures the effect of a compound on cell viability and proliferation.

#### Methodology:

- Cell Seeding: Plate NSCLC cells (e.g., H1975, PC-9) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7][8]
- Compound Treatment: Treat the cells with various concentrations of AZD9291 and incubate for 72 hours.[8]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]



- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
  Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

### Conclusion

AZD9291 (Osimertinib) represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC.[3] Its rational design, which led to potent activity against the T790M resistance mutation and high selectivity over wild-type EGFR, has translated into substantial clinical benefits for patients.[1][3] The synthetic route is well-established, and the preclinical data robustly support its mechanism of action as an irreversible EGFR TKI. This guide provides a foundational understanding of the key technical aspects of AZD9291 for professionals in the field of oncology drug development.

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